molecular formula C10H8O3 B8641436 3-Methylbenzofuran-6-carboxylic acid

3-Methylbenzofuran-6-carboxylic acid

Cat. No.: B8641436
M. Wt: 176.17 g/mol
InChI Key: DIIOAXUEOMPSRF-UHFFFAOYSA-N
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Description

Benzofuran compounds are widely recognized for their biological activities, including antimicrobial, antioxidant, and anticancer properties . The presence of a benzofuran ring in the structure contributes to its versatility and effectiveness in different applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylbenzofuran-6-carboxylic acid typically involves the cyclization of o-hydroxyacetophenones under basic conditions. One common method includes the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones . Another approach involves the radical bromination of the methyl group followed by conversion into the corresponding phosphonate and subsequent reactions .

Industrial Production Methods: Industrial production methods for benzofuran derivatives often involve large-scale cyclization reactions using transition-metal catalysis. These methods are designed to optimize yield and minimize side reactions, ensuring the efficient production of the desired compound .

Chemical Reactions Analysis

Types of Reactions: 3-Methylbenzofuran-6-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups in the benzofuran ring.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes .

Mechanism of Action

The mechanism of action of 3-Methylbenzofuran-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The benzofuran ring structure allows it to interact with enzymes and receptors, modulating their activity. For example, the compound may inhibit certain enzymes involved in oxidative stress, thereby exerting its antioxidant effects . Additionally, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential bacterial enzymes .

Comparison with Similar Compounds

  • Benzofuran-2-carboxylic acid
  • 3-Methylbenzofuran-2-carboxylic acid
  • 6-Hydroxybenzofuran-3-carboxylic acid

Comparison: 3-Methylbenzofuran-6-carboxylic acid is unique due to the specific positioning of the methyl and carboxylic acid groups on the benzofuran ring. This unique structure contributes to its distinct chemical reactivity and biological activity compared to other benzofuran derivatives . For instance, the presence of the methyl group at the 3-position enhances its lipophilicity, potentially improving its interaction with lipid membranes and increasing its biological efficacy .

Properties

Molecular Formula

C10H8O3

Molecular Weight

176.17 g/mol

IUPAC Name

3-methyl-1-benzofuran-6-carboxylic acid

InChI

InChI=1S/C10H8O3/c1-6-5-13-9-4-7(10(11)12)2-3-8(6)9/h2-5H,1H3,(H,11,12)

InChI Key

DIIOAXUEOMPSRF-UHFFFAOYSA-N

Canonical SMILES

CC1=COC2=C1C=CC(=C2)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Methyl 3-methyl-1-benzofuran-6-carboxylate (720 mg, 3.78 mmol) is dissolved in MeOH (10 ml), treated with 2N NaOH (2.27 ml, 4.5 mmol) and stirred overnight. The volatiles are removed in vacuo, the residue is dissolved in H2O (5 ml) and the pH is adjusted to 3 with concentrated HCl. The mixture is stirred overnight and the resulting solid is filtered to afford 545 mg (82%) of 3-methyl-1-benzofuran-6-carboxylic acid as a white solid. HRMS (FAB) calcd for C10H8O3+H: 177.0552, found 177.0551 (M+H)+.
Quantity
720 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
2.27 mL
Type
reactant
Reaction Step Two

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